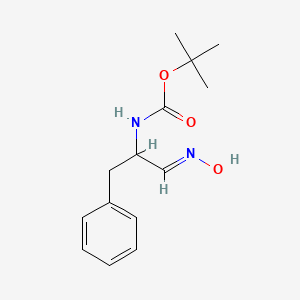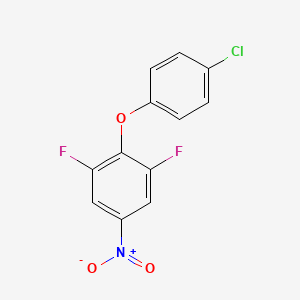
2-クロロ-5-メチル-3-(トリメチルシリル)ピリジン
概要
説明
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the empirical formula C9H14ClNSi . It has a molecular weight of 199.75 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(Cl)c(c1)Si(C)C . The InChI key is RXWJBHXAWWUHQD-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a solid substance . It has a molecular weight of 199.75 . The compound’s empirical formula is C9H14ClNSi .科学的研究の応用
化学研究
“2-クロロ-5-メチル-3-(トリメチルシリル)ピリジン”は、C9H14ClNSiという経験式を持つ、ユニークな化学化合物です . その独特の特性により、化学研究において広く用いられています .
医薬品合成
この化合物は、様々な医薬品合成に用いられます . ピリジン部分のユニークな特性とフッ素原子の物理化学的性質は、誘導体の生物活性に貢献しています .
農薬への応用
“2-クロロ-5-メチル-3-(トリメチルシリル)ピリジン”を用いて合成可能なトリフルオロメチルピリジン (TFMP) 誘導体は、農薬業界で広く使用されています . 主に、作物を害虫から守るために用いられます .
ネオニコチノイド化合物の合成
“2-クロロ-5-メチル-3-(トリメチルシリル)ピリジン”は、新しいネオニコチノイド化合物の合成にも用いることができます . これらの化合物は、ニコチンと化学的に類似した神経活性殺虫剤の一種です。
製薬および獣医業界
いくつかのTFMP誘導体は、製薬および獣医業界で使用されています . TFMP部分を含む、5つの製薬製品と2つの獣医製品が市販されています .
将来の応用
“2-クロロ-5-メチル-3-(トリメチルシリル)ピリジン”とその誘導体のユニークな特性を考えると、将来、多くの新しい用途が発見されることが期待されます .
Safety and Hazards
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets may depend on the context of the research.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests potential involvement in pathways related to carbon-carbon bond formation.
生化学分析
Biochemical Properties
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organometallic compounds and other organic synthesis reactions . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity. For instance, it can act as a ligand in coordination chemistry, forming stable complexes with metal ions, which can then participate in catalytic processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The trimethylsilyl group in its structure plays a crucial role in these interactions, enhancing the compound’s ability to penetrate cellular membranes and reach its target sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine vary with different dosages in animal models . At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites within cells by modulating enzyme activity and metabolic flux. This compound is often metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues or cellular compartments. Its distribution is influenced by its chemical properties, including its lipophilicity and ability to interact with membrane proteins.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
特性
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJBHXAWWUHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673587 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-92-3 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)



![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)




